molecular formula C15H11IO3 B2675561 4-Iodobenzyl 4-formylbenzoate CAS No. 896656-21-6

4-Iodobenzyl 4-formylbenzoate

Cat. No.: B2675561
CAS No.: 896656-21-6
M. Wt: 366.154
InChI Key: YBRUGBJVUZQLMD-UHFFFAOYSA-N
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Description

4-Iodobenzyl 4-formylbenzoate is a chemical compound with the molecular formula C15H11IO3 . It has an average mass of 366.151 Da and a monoisotopic mass of 365.975281 Da .

Scientific Research Applications

Oxidation Processes and Organic Synthesis

4-Iodobenzyl 4-formylbenzoate, by virtue of its structural components, may find relevance in studies related to oxidation processes and organic synthesis. For example, hypervalent iodine(V) reagents like o-Iodoxybenzoic acid (IBX) are highly effective in oxidizing adjacent carbonyl functionalities and at benzylic carbon centers to form conjugated aromatic carbonyl systems. These reactions are initiated by single electron transfer (SET) processes, highlighting the importance of iodine-based reagents in selective transformations within multifunctional substrates, thus suggesting potential applications for compounds like this compound in chemoselective oxidations (Nicolaou et al., 2002).

Bioorthogonal Chemistry

Research into bioorthogonal coupling reactions has led to the development of reactions that proceed under physiologically compatible conditions, suggesting a potential area where derivatives of this compound could find application. For instance, the rapid formation of stable boron-nitrogen heterocycles in neutral aqueous solution for bioorthogonal coupling reactions demonstrates the utility of certain functional groups in facilitating quick and efficient conjugation reactions, relevant to protein conjugation and possibly applicable to modifications of this compound (Dilek et al., 2015).

Enzyme and Substrate Engineering

The role of 4-formylbenzoic acid as a probe in understanding the interaction between transketolase and aromatic aldehydes, resulting in enhanced yields of α,α-dihydroxyketones, signifies the potential of this compound in enzyme engineering and biocatalysis. These findings indicate how modifications to the substrate or enzyme can dramatically affect reaction rates and yields, offering insights into optimizing reactions involving similar compounds (Payongsri et al., 2012).

Materials Science and Polymer Chemistry

The synthesis and functionalization of macromolecules through selective reactions highlight another application area. The selective Passerini reactions of 4-formylbenzoic acid with isocyanides and aldehydes to synthesize sequence-defined uniform macromolecules illustrate how compounds like this compound could be utilized in the development of new materials with precise molecular architectures (Wu et al., 2017).

Thermochemical Analysis

The determination of standard enthalpies of formation for chemical intermediates like 4-formylbenzoic acid provides essential data for understanding the energetics of reactions involving similar compounds. Such thermochemical analyses are crucial for the synthesis of polymers and other materials where precise energy calculations are necessary (Maksimuk et al., 2001).

Safety and Hazards

4-Iodobenzyl 4-formylbenzoate is likely to have similar safety and hazards to related compounds. For example, 4-Iodobenzyl bromide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

Properties

IUPAC Name

(4-iodophenyl)methyl 4-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11IO3/c16-14-7-3-12(4-8-14)10-19-15(18)13-5-1-11(9-17)2-6-13/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRUGBJVUZQLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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